N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide
Description
N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is a heterocyclic compound featuring a quinazolinone core substituted with 6,7-dimethoxy and 2-methyl groups. The quinazolinone moiety is linked via an ethyl chain to a 1-methylindole-2-carboxamide group. The dimethoxy substituents may enhance lipophilicity and metabolic stability, while the indole carboxamide moiety could contribute to target selectivity through π-π stacking or hydrogen bonding interactions .
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-14-25-17-13-21(31-4)20(30-3)12-16(17)23(29)27(14)10-9-24-22(28)19-11-15-7-5-6-8-18(15)26(19)2/h5-8,11-13H,9-10H2,1-4H3,(H,24,28) |
InChI Key |
UHUGTGGCTVHJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4N3C)OC)OC |
Origin of Product |
United States |
Preparation Methods
- While specific synthetic routes for this compound are scarce, we can infer that it involves the condensation of an indole derivative with a quinazolinone precursor.
- The exact sequence of reactions would depend on the starting materials and desired functional groups.
- Unfortunately, industrial-scale production methods for this compound are not well-documented. It likely remains a research curiosity rather than a commercially produced compound.
Chemical Reactions Analysis
Oxidation: The quinazolinone moiety can undergo oxidation reactions, potentially leading to the formation of quinazolinone N-oxides.
Substitution: The ethyl group attached to the quinazolinone nitrogen may participate in substitution reactions.
Reduction: Reduction of the quinazolinone carbonyl group could yield a tetrahydroquinazolinone derivative.
Hydrazine hydrate: Used for reduction reactions.
Acids/Bases: For cyclization and functional group transformations.
- Reduction of the carbonyl group could yield a tetrahydroquinazolinone derivative.
- Further derivatization could lead to various analogs.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anticancer, antiviral, or anti-inflammatory agent.
Neuroscience: Explore its effects on neurotransmitter systems due to the indole moiety.
Drug Discovery: Screen for activity against specific molecular targets.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular receptors or enzymes.
- Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s quinazolinone core differentiates it from isoquinoline derivatives such as Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) (). Isoquinolines generally exhibit distinct electronic properties due to their fused benzene-pyridine structure, which may alter binding affinities compared to quinazolinones.
Substituent Effects
- Methoxy Groups: Both the target compound and 6d–6h () share 6,7-dimethoxy substitutions, which are known to enhance metabolic stability by blocking oxidative degradation. However, the presence of a 4-oxo group in the quinazolinone core may introduce additional hydrogen-bonding sites absent in isoquinoline analogs .
- Linker and Functional Groups : The ethyl-carboxamide linker in the target compound contrasts with the sulfonyl (6e ) or phenylcarboxamide (6f ) groups in . The carboxamide’s hydrogen-bonding capacity may improve target engagement compared to sulfonyl’s steric bulk.
Pharmacokinetic and Pharmacodynamic Considerations
While direct pharmacokinetic data for the target compound are unavailable, structural analogs suggest:
- Solubility : The 1-methylindole group may reduce aqueous solubility compared to ethyl carboxylate derivatives like 6d , but the carboxamide linker could mitigate this via polar interactions.
- Bioavailability: The quinazolinone core’s planar structure may enhance membrane penetration relative to anthracene-based analogs (e.g., N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides in ), which have larger aromatic systems that impede absorption .
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory properties.
Structural Overview
The molecular formula of this compound is , with a molecular weight of 441.5 g/mol. Its structure features a quinazolinone core, which is known for its pharmacological significance, and includes methoxy groups that enhance its solubility and biological activity .
Biological Activities
1. Anticancer Activity
Research indicates that compounds derived from quinazoline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has been documented extensively. The presence of specific functional groups in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Quinazoline derivatives often act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : They can interfere with signaling pathways such as the EGFR pathway, which is crucial in many cancers.
Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of quinazoline derivatives. The following table summarizes key findings related to the biological activity of similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | EGFR Inhibition | 0.009 | |
| Compound B | Anticancer | 0.026 | |
| Compound C | Anti-inflammatory | 50 |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of quinazoline derivatives against A549 lung cancer cells. The results indicated that certain modifications on the quinazoline scaffold significantly enhanced cytotoxicity, with IC50 values as low as 0.009 µM for some compounds .
Case Study 2: Anti-inflammatory Properties
Another investigation explored the anti-inflammatory effects of quinazoline derivatives in an acetic acid-induced ulcer model. Compounds demonstrated varying degrees of curative activity, with some achieving over 85% efficacy at a dosage of 50 mg/kg .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
Methodological Answer: The synthesis involves a multi-step approach:
Quinazolinone Core Formation : Cyclize 6,7-dimethoxy-2-methyl-4-quinazolinone precursors via acid-catalyzed condensation. and describe refluxing 2-aminothiazol-4-one derivatives with 3-formyl-indole-2-carboxylic acid analogs in acetic acid with sodium acetate (1:1.1 molar ratio) for 3–5 hours to form analogous heterocycles .
Side-Chain Introduction : React the quinazolinone intermediate with ethylenediamine derivatives under nucleophilic substitution conditions (e.g., DMF, 80°C, 12 h).
Amide Coupling : Use carbodiimide chemistry (EDC/HOBt) to conjugate the ethylamine-modified quinazolinone with 1-methyl-indole-2-carboxylic acid. Purify via recrystallization from DMF/acetic acid (9:1 v/v) .
Q. Which spectroscopic methods are recommended for structural characterization?
Methodological Answer:
- 1H/13C NMR : Record in DMSO-d6 at 400 MHz. Key signals include:
- Quinazolinone C=O at δ 165–170 ppm (13C).
- Indole NH (if present) at δ 10–12 ppm (1H).
- Methoxy groups (δ 3.8–4.0 ppm, 1H) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1670–1750 cm⁻¹) and methoxy C-O (1250–1300 cm⁻¹) .
- Single-Crystal X-ray Diffraction : Resolve tautomeric ambiguity (e.g., keto-enol forms). achieved an R factor of 0.049 for a related quinazolinone using Mo-Kα radiation .
- Elemental Analysis : Validate purity (C, H, N within ±0.4% of theoretical values) .
Q. What are common functionalization reactions for this compound?
Methodological Answer:
- Methoxy Group Demethylation : Treat with BBr3 in CH2Cl2 (-20°C to RT, 6 h) to yield hydroxyl groups for further derivatization .
- Amide Hydrolysis : React with 6M HCl (reflux, 8 h) to generate the carboxylic acid intermediate.
- Palladium-Catalyzed Cross-Coupling : Introduce aryl/heteroaryl groups at the indole C-3 position using Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3, dioxane/water, 90°C) .
Advanced Questions
Q. How can synthesis yield be optimized using statistical experimental design?
Methodological Answer:
- Design of Experiments (DoE) : Apply a central composite design to test variables:
- Temperature (70–110°C), reaction time (2–6 h), and acetic acid volume (80–120 mL).
- Use response surface methodology to identify optimal conditions (e.g., 95°C, 4.5 h, 100 mL acetic acid) .
- Flow Chemistry : Adapt ’s continuous-flow approach for hazardous steps (e.g., diazomethane generation), reducing side reactions by 30% .
- ANOVA Validation : Confirm significant factors (e.g., time > temperature) with p < 0.05.
Q. How should spectral data discrepancies (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
Purity Check : Perform HPLC (C18 column, MeCN/H2O gradient) to rule out impurities (>95% purity required).
Dynamic Effects : Conduct variable-temperature NMR (25–60°C). observed peak coalescence at 50°C for tautomerizing quinazolinones .
Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*). Deviations >0.3 ppm suggest structural misassignment.
X-ray Crystallography : Resolve ambiguity definitively, as in ’s 0.003 Å mean C-C bond accuracy .
Q. What methodologies assess this compound’s kinase inhibition activity?
Methodological Answer:
- In Vitro Kinase Assays :
- ADP-Glo™ Luminescence : Incubate compound (0.1–100 μM) with kinase (EGFR/VEGFR), ATP, and substrate. Measure IC50 after 60 minutes.
- Selectivity Screening : Test against a panel of 20+ kinases (e.g., Src, Abl) using Z’-factor validated assays (Z’ > 0.6).
- Cellular Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
